Dicyclohexyl carbonate

説明

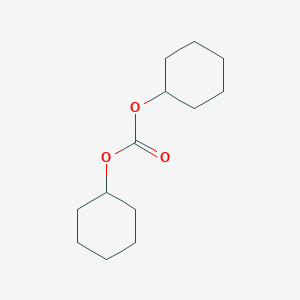

Structure

2D Structure

3D Structure

特性

IUPAC Name |

dicyclohexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBPWZEZWVDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196099 | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4427-97-8 | |

| Record name | Dicyclohexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dicyclohexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dicyclohexyl Carbonate

Phosgene-Based Synthetic Routes

Reaction Conditions and Optimizations

The reaction between cyclohexanol (B46403) and phosgene (B1210022) typically produces dicyclohexyl carbonate and hydrochloric acid. smolecule.com To drive the reaction to completion and to neutralize the corrosive hydrochloric acid byproduct, a base is generally required. The choice of solvent is also critical, with aprotic solvents often being preferred to avoid unwanted side reactions with the highly reactive phosgene. Optimization strategies often focus on controlling the stoichiometry of the reactants and the reaction temperature to maximize the yield of the desired carbonate and minimize the formation of byproducts. Safer alternatives to phosgene gas, such as solid phosgene (triphosgene or bis(trichloromethyl)carbonate), can also be employed to improve handling safety. google.com For instance, related syntheses using solid phosgene are conducted in organic solvents like methylene (B1212753) chloride or toluene (B28343) at temperatures ranging from 20 to 110°C. google.com

Yield and Purity Considerations

Achieving high yield and purity in phosgene-based routes requires careful control over the reaction conditions. The slow addition of phosgene to the cyclohexanol solution can help to prevent localized high concentrations of the reagent, which could lead to side reactions. The purity of the final product is heavily dependent on the efficiency of the post-reaction workup, which involves separating the this compound from unreacted starting materials, the neutralizing agent's salt, and any chlorinated byproducts. Distillation under reduced pressure is a common final purification step.

Transesterification Approaches

Transesterification offers a greener and safer alternative to phosgene-based methods for synthesizing this compound. google.com This approach typically involves reacting a readily available dialkyl carbonate, such as dimethyl carbonate, with cyclohexanol in the presence of a catalyst. smolecule.com The reaction is an equilibrium process where the methyl groups of dimethyl carbonate are exchanged for the cyclohexyl groups of cyclohexanol, with the formation of methanol (B129727) as a byproduct.

Utilizing Dimethyl Carbonate as a Reagent

Dimethyl carbonate (DMC) is a widely used reagent for this process due to its low toxicity and status as an environmentally benign chemical. researchgate.net The reaction with cyclohexanol proceeds to form this compound and methanol. smolecule.comresearchgate.net To shift the equilibrium towards the product side and achieve high conversion, the methanol byproduct is typically removed from the reaction mixture as it forms, often through reactive distillation. rsc.org The reaction is generally carried out at elevated temperatures to increase the reaction rate.

Catalytic Systems in Transesterification

The efficiency of the transesterification reaction is highly dependent on the catalyst employed. A variety of catalytic systems, both homogeneous and heterogeneous, have been investigated. beilstein-journals.org Basic catalysts are generally effective for this transformation. beilstein-journals.org

Homogeneous catalysts such as potassium carbonate and sodium methoxide (B1231860) have demonstrated effectiveness. unive.it For example, using potassium carbonate as a catalyst at 160°C can yield 78% this compound. Titanate-based catalysts are also used to facilitate the exchange of the methoxy (B1213986) groups.

Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. beilstein-journals.org Solid base catalysts like CaO have been shown to be active for the transesterification of carbonates. researchgate.net Additionally, enzymatic catalysts, such as lipases, offer a milder reaction pathway, achieving a 65% conversion at a lower temperature of 80°C in solvent-free conditions.

| Catalyst System | Reagents | Temperature (°C) | Yield/Conversion | Source(s) |

| Potassium Carbonate | Dimethyl Terephthalate, Cyclohexanol | 160 | 78% Yield | |

| Lipase (B570770) Enzymes | Dimethyl Terephthalate, Cyclohexanol | 80 | 65% Conversion | |

| Sodium Methoxide | Catechol, Dimethyl Carbonate | 90 | 95% Yield (of Catechol Carbonate) | rsc.orgunive.it |

| CaO | Propylene (B89431) Carbonate, Methanol | Room Temp - 433K | High Conversion | researchgate.net |

Potassium Carbonate Catalysis

Potassium carbonate (K₂CO₃) serves as an effective base catalyst for the transesterification of DMC with cyclohexanol. researchgate.net The reaction typically requires elevated temperatures to proceed efficiently. Research indicates that this method can achieve yields in the range of 75–78%, with the resulting this compound having a high purity of approximately 99.2%. The catalytic cycle involves the activation of cyclohexanol by the carbonate base, facilitating its nucleophilic attack on the carbonyl carbon of the Dimethyl Carbonate.

Titanate Catalysts

Titanate-based catalysts, such as tetrabutyl orthotitanate, are also utilized in the synthesis of this compound through transesterification. biosynth.com These catalysts function as Lewis acids, activating the carbonyl group of the Dimethyl Carbonate and making it more susceptible to nucleophilic attack by cyclohexanol. Titanate catalysts are known for their application in polyester (B1180765) and polycarbonate production and are effective in this specific transesterification process. biosynth.com

Enzyme Catalysis and Energy Efficiency

Enzymatic catalysis presents a green chemistry approach to carbonate synthesis. nih.govbeilstein-journals.org Lipases, in particular, are recognized for their ability to catalyze transesterification reactions under very mild conditions. beilstein-journals.org This high efficiency at lower temperatures and pressures translates to significant energy savings compared to traditional chemical methods that require high heat. beilstein-journals.orgmdpi.com While the high cost and limited operational lifetime of enzymes can be a drawback, their use is advantageous for producing high-value chemicals where energy efficiency and high selectivity are paramount. beilstein-journals.orgnih.gov The mechanism relies on the enzyme's active site to create a microenvironment that lowers the activation energy of the reaction. nih.gov

Reaction Conditions and Energetic Considerations

The transesterification synthesis of this compound is generally characterized by energy-intensive conditions. For instance, methods using catalysts like potassium carbonate or titanates often require high temperatures, typically between 160–190°C, and prolonged reaction times of around 7 hours to achieve satisfactory yields. Thermodynamically, the direct synthesis of carbonates from alcohols and carbon dioxide is often an endergonic reaction, meaning it is not thermodynamically favorable and requires energy input to shift the chemical equilibrium towards the product side. mdpi.comrsc.orgacs.org This inherent thermodynamic barrier underscores the necessity for elevated temperatures and efficient catalysts to drive the reaction forward.

Trichloromethyl Route

An alternative to transesterification is the trichloromethyl route, which employs a more reactive carbonyl source. This method avoids some of the equilibrium limitations associated with transesterification.

Reagents and Co-catalysts (e.g., AlCl₃/Molecular Sieve)

This synthetic pathway involves the reaction of cyclohexanol with bis(trichloromethyl) carbonate, also known as triphosgene. Triphosgene serves as a safer substitute for the highly toxic phosgene gas. researchgate.net The reaction is facilitated by the use of a co-catalyst system, such as a combination of Aluminum chloride (AlCl₃) and a molecular sieve. The Lewis acid AlCl₃ likely activates the triphosgene, while the molecular sieve helps to remove byproducts, such as HCl, driving the reaction to completion.

Efficiency and Purity Profiles

The trichloromethyl route is notable for its high efficiency and the exceptional purity of the final product. Research has demonstrated that this method can achieve yields ranging from 89% to 92%. Furthermore, the purity profile of the this compound produced via this route is very high, reaching up to 99.5%.

Comparative Analysis of Synthetic Methods

| Synthetic Route | Primary Reagents | Catalyst/Co-catalyst | Yield (%) | Purity (%) |

| Transesterification | Dimethyl Carbonate, Cyclohexanol | Potassium Carbonate | 75–78 | 99.2 |

| Trichloromethyl Route | Bis(trichloromethyl) carbonate, Cyclohexanol | AlCl₃/Molecular Sieve | 89–92 | 99.5 |

Carbodiimide-Promoted Synthesis of Organic Carbonates

The synthesis of organic carbonates, including this compound, can be effectively promoted by dicyclohexylcarbodiimide (B1669883) (DCC). This method involves the reaction of an alcohol with carbon dioxide in the presence of DCC, leading to the formation of the desired carbonate and dicyclohexylurea (DCU).

Reaction of Alcohols with Carbon Dioxide and Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide facilitates the formation of organic carbonates from aliphatic alcohols and carbon dioxide under relatively mild conditions. nih.gov The reaction can proceed at temperatures as low as 310 K and moderate CO2 pressures, starting from 0.1 MPa, with a notable reaction rate. nih.govresearchgate.net The conversion of DCC is quantitative, and the reaction demonstrates high selectivity towards the formation of carbonates at 330 K. nih.govresearchgate.net This method has been successfully applied to various aliphatic alcohols, such as methanol and ethanol (B145695), to produce their corresponding dialkyl carbonates. nih.govresearchgate.net

Formation of O-alkyl Isourea Intermediates

The initial step in this synthetic route is the addition of an alcohol to the carbodiimide (B86325), a known reaction that results in the formation of an O-alkyl isourea intermediate. nih.govresearchgate.net This intermediate has been isolated and identified in detailed studies of the reaction mechanism. researchgate.net The O-alkyl isourea can further interact with a second molecule of alcohol through hydrogen bonding. nih.gov In the presence of carbon dioxide, this intermediate is crucial for the subsequent formation of the dialkyl carbonate. nih.govresearchgate.net

Role of Temperature, Pressure, and Catalysts (Lewis Acids and Bases)

The efficiency and selectivity of the carbodiimide-promoted synthesis are significantly influenced by reaction parameters. While increasing the temperature can enhance the reaction rate, it may also lower the selectivity towards the desired carbonate. nih.govresearchgate.net The pressure of carbon dioxide is another critical factor, with moderate pressures being sufficient to drive the reaction. nih.gov The process can be further optimized by the use of catalysts. Both Lewis acids and bases have been shown to play a role in this reaction. nih.govresearchgate.net For instance, transition-metal-based complexes, such as those involving copper, and organic superbases can catalyze the reaction. mdpi.com

Table 1: Effect of Reaction Conditions on Diallyl Carbonate Synthesis

| Alcohol/DCC Ratio | DCC/Cu₂I₂ Ratio | Temperature (°C) | CO₂ Pressure (MPa) | Time (h) | Yield (%) |

| 15:1 | 500 | 65 | 5 | 4 | 93 |

This table is based on data for the synthesis of diallyl carbonate, illustrating the impact of reaction parameters in a similar carbodiimide-promoted synthesis. mdpi.com

Direct Carbonation of Alcohols with Carbon Dioxide

The direct synthesis of dialkyl carbonates from alcohols and carbon dioxide represents an atom-economical and greener alternative to traditional methods. However, this reaction is thermodynamically limited, often resulting in low equilibrium yields. nii.ac.jpbath.ac.uk The direct carbonation of cyclohexanol, a secondary alcohol, to produce this compound is particularly challenging, with studies showing only trace amounts of product formation under certain conditions. electronicsandbooks.com The steric hindrance of the bulky cyclohexyl group likely contributes to this low reactivity. nii.ac.jp Research in this area is ongoing, with a focus on developing effective catalytic systems and reaction conditions to overcome the thermodynamic hurdles and improve the yield of this compound. bath.ac.ukrsc.org

Thermodynamic Challenges and Strategies for Overcoming Them

The direct synthesis of dialkyl carbonates, including this compound, from carbon dioxide and the corresponding alcohol is an atom-economical route that is unfortunately constrained by unfavorable thermodynamics. acs.orgbath.ac.uk The reaction is typically endergonic under standard conditions, meaning it requires an input of energy to proceed and results in low equilibrium conversions. acs.orgacs.org This thermodynamic barrier is a significant challenge for the industrial-scale production of this compound via direct carbonation of cyclohexanol. researchgate.netresearchgate.net

To drive the reaction forward and improve yields, researchers have focused on strategies that shift the reaction equilibrium. A primary approach is the removal of one of the products, typically water, from the reaction system. acs.orgresearchgate.netosti.gov This can be accomplished through physical methods, such as distillation or the use of molecular sieves, or through chemical means with the use of dehydrating agents. bath.ac.ukosti.gov By continuously removing water, the reverse reaction is suppressed, allowing for higher conversion of the reactants into the desired this compound product. researchgate.net Another strategy involves operating at higher pressures, which can also help to shift the equilibrium towards the products. researchgate.net

Role of Dehydrating Agents (e.g., Dicyclohexyl Carbodiimide)

Dehydrating agents play a crucial role in overcoming the equilibrium limitations of certain reactions by chemically removing water as it is formed. wikipedia.orgchemicalbook.com In the context of carbonate synthesis, a pertinent example is the use of N,N'-Dicyclohexylcarbodiimide (DCC). lookchem.comsdghchem.com DCC is a well-known coupling agent, widely employed in peptide synthesis and esterification reactions to facilitate the formation of amide and ester bonds. wikipedia.orgchemicalbook.comlookchem.com

The mechanism of action for DCC involves its reaction with water to form dicyclohexylurea (DCU), a stable and largely insoluble compound in many organic solvents. wikipedia.orgchemicalbook.com This insolubility facilitates its removal from the reaction mixture via filtration, effectively sequestering the water produced and driving the main reaction to completion. wikipedia.org In the synthesis of this compound, the addition of a dehydrating agent like DCC would theoretically shift the equilibrium by consuming the water byproduct, thereby increasing the yield of the desired carbonate. researchgate.net This approach is analogous to the Steglich esterification, where DCC is used to promote the formation of esters from carboxylic acids and alcohols, including sterically hindered ones. wikipedia.orgorganic-chemistry.org

Catalytic Systems for Direct Carbonation

The development of effective catalytic systems is central to advancing the direct synthesis of this compound from cyclohexanol and carbon dioxide. These catalysts are designed to lower the activation energy of the reaction, thereby increasing the reaction rate and making the process more efficient.

Tin Alkoxide Complexes

Tin alkoxide complexes have been investigated as catalysts for the synthesis of organic carbonates from alcohols and carbon dioxide. nih.govacs.org The catalytic cycle is proposed to involve the insertion of CO2 into the tin-oxygen bond of the alkoxide, forming a tin alkyl carbonate intermediate. nih.govacs.orgmdpi.com This intermediate can then react with an alcohol molecule to produce the desired organic carbonate and regenerate the tin alkoxide catalyst. nih.gov While dibutyltin (B87310) oxide is a convenient and stable precursor, dibutyltin methoxide has shown the best catalytic activity among various tin alkoxides. acs.org The reactivity of tin(IV) alkoxides with electrophiles like CO2 is a key feature, although their tin(II) counterparts are generally considered less nucleophilic. nih.gov The development of catalysts based on less toxic metals is desirable due to the toxicity associated with tin compounds. sci-hub.st

Mixed Metal Oxides (e.g., FeₓZr₁₋ₓOᵧ, CeₓAl₁₋ₓOᵧ)

Mixed metal oxides (MMOs) have emerged as versatile catalysts in various organic transformations, including the synthesis of carbonates. nih.govmdpi.com For the direct synthesis of dialkyl carbonates from CO2, mixed metal oxides such as FeₓZr₁₋ₓOᵧ and CeₓAl₁₋ₓOᵧ have been explored. acs.org These materials can be synthesized with high surface areas and a combination of acidic and basic sites, which can be beneficial for activating both the alcohol and carbon dioxide molecules. nih.govkataliz.org.ua The synergistic effect between the different metal components in the oxide matrix can lead to enhanced catalytic activity compared to the individual metal oxides. mdpi.comencyclopedia.pub The composition of the mixed metal oxide can be tuned to optimize the catalytic performance for specific reactions. bohrium.com

Enzyme Catalysts

Enzymatic catalysis offers a green and highly selective alternative for the synthesis of organic carbonates. nih.govrsc.org Lipases, in particular, have been shown to catalyze the synthesis of carbonates through transesterification reactions. rsc.orgmdpi.com For instance, immobilized Candida antarctica lipase B (Novozym® 435) has been successfully used to mediate the synthesis of cyclic carbonates from an alcohol and a dialkyl carbonate. rsc.orgrsc.org The enzymatic approach can be carried out under mild reaction conditions and can exhibit high chemoselectivity, avoiding the need for protection of other functional groups. rsc.orgunimi.it While the direct carbonation of alcohols with CO2 using enzymes is less common, the transesterification route using a readily available carbonate source like dimethyl carbonate or diphenyl carbonate is a well-established method. nih.govrsc.org

Table of Research Findings on Catalytic Systems

| Catalyst System | Reactants | Key Findings |

| Tin Alkoxide Complexes | Alcohol, CO₂ | Catalyzes carbonate formation via CO₂ insertion into the Sn-O bond. nih.govacs.org |

| Mixed Metal Oxides | Alcohol, CO₂ | FexZr₁₋xOy and CexAl₁₋xOy show potential for direct dialkyl carbonate synthesis. acs.org |

| Supported Metal Oxides | Alcohol, CO₂ | CexZr₁₋xOy/C is a promising supported catalyst for direct carbonation. acs.org |

| Enzyme Catalysts (Lipase) | Alcohol, Dialkyl Carbonate | Enables mild and selective synthesis of carbonates via transesterification. nih.govrsc.orgrsc.org |

Continuous Flow Systems and Catalyst Stability

The synthesis of dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), has been effectively demonstrated in continuous flow systems, offering significant advantages over traditional batch processing. acs.org These systems provide enhanced control over reaction parameters like temperature, pressure, and flow rate, which can lead to improved reaction efficiency and performance. mdpi.com For instance, the formation of DMC and DEC has been shown to be approximately 8 and 7 times more efficient, respectively, in a continuous flow setup compared to batch reactions using the same CeO₂ catalyst. acs.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Dialkyl Carbonates Data synthesized from research on DMC and DEC formation using a CeO₂ catalyst. acs.org

| Parameter | Batch Reaction | Continuous Flow Reaction |

|---|---|---|

| Product | Dimethyl Carbonate (DMC) / Diethyl Carbonate (DEC) | Dimethyl Carbonate (DMC) / Diethyl Carbonate (DEC) |

| Relative Efficiency | Baseline | ~8x higher for DMC, ~7x higher for DEC |

| Key Advantage | Simpler initial setup | Higher productivity, better control, potential for automation |

| Catalyst Stability Concern | Deactivation over single run | Long-term deactivation and leaching over extended operation |

Synthesis of Cyclic Carbonates from CO₂ and Epoxides

The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) and epoxides is a 100% atom-economical reaction that has garnered significant attention as a method for CO₂ utilization. nih.govscispace.comfardapaper.ir This process is valued for producing high-value chemicals like cyclic carbonates, which are used as polar aprotic solvents and precursors for polymers. mdpi.com While the reaction is thermodynamically favorable, the kinetic inertness of CO₂ necessitates the use of catalysts to lower the activation energy. mdpi.comresearchgate.net

General Mechanisms of Cycloaddition

The catalytic cycloaddition of CO₂ to epoxides can proceed through several mechanistic pathways, primarily involving the activation of either the epoxide, the CO₂, or both simultaneously. mdpi.comencyclopedia.pubbohrium.com The general process can be broken down into three key steps: (1) the activation and subsequent ring-opening of the epoxide, (2) the insertion of the CO₂ molecule, and (3) an intramolecular ring-closing reaction to form the final cyclic carbonate product. mdpi.com The most effective route often begins with the ring-opening of the epoxide before the addition of carbon dioxide. encyclopedia.pub

The epoxide activation pathway is a commonly proposed mechanism. encyclopedia.pub In this route, a nucleophile, often a halide anion (like Br⁻) from a co-catalyst, attacks one of the carbon atoms of the epoxide ring, causing it to open. mdpi.comresearchgate.netacs.org This ring-opening step is frequently facilitated by a Lewis acid catalyst, such as a metal-salen complex or a hydrogen-bond donor (HBD), which coordinates to the oxygen atom of the epoxide, thereby activating it for the nucleophilic attack. mdpi.comencyclopedia.pubchim.it The resulting intermediate, a halo-alkoxide, then reacts with carbon dioxide. nih.govscispace.com Subsequently, an intramolecular cyclization occurs, yielding the cyclic carbonate and regenerating the nucleophile for the next catalytic cycle. mdpi.comencyclopedia.pub

Alternatively, the reaction can be initiated through the activation of carbon dioxide. mdpi.comencyclopedia.pub In this pathway, a nucleophilic species first attacks the electrophilic carbon atom of the CO₂ molecule. mdpi.com Strong nucleophilic bases are known to follow this mechanism by forming stable CO₂-adducts. chim.it For example, an amine can react with CO₂ to form a carbamate (B1207046) salt, which is considered an activated form of carbon dioxide. scispace.com This activated CO₂ adduct then acts as the nucleophile, attacking the epoxide and leading to ring-opening. chim.it This is followed by cyclization to produce the cyclic carbonate and release the catalyst. mdpi.comencyclopedia.pub A proposed mechanism also involves the nucleophilic activation of CO₂ by dimethylformamide (DMF). researchgate.net

Reaction Conditions

The optimization of reaction conditions is crucial for achieving high yields and selectivity in a sustainable manner.

Pressure: The applied CO₂ pressure varies significantly depending on the catalytic system. While early methods often required high pressures, a major goal of modern catalyst development is to operate at or near atmospheric pressure (1 bar). mdpi.combohrium.com Many highly active systems now function efficiently at mild pressures of 0.5-2.0 MPa (5-20 bar). acs.orgacs.orgmdpi.com

Temperature: Reaction temperatures can range from room temperature (25 °C) to 140 °C or higher. d-nb.inforsc.org The trend is towards lower temperatures (e.g., 45-80 °C) to improve energy efficiency and minimize side reactions. acs.orgmdpi.com It is noted that the cycloaddition is an exothermic reaction, and excessively high temperatures can be thermodynamically unfavorable. mdpi.com

Solvent-free conditions: Performing the reaction without a solvent is a key principle of green chemistry, as it reduces waste and simplifies product purification. Many of the most effective modern catalytic systems, including those based on aluminum adducts, niobium complexes, and various organocatalysts, are designed to work under solvent-free conditions. mdpi.combohrium.commdpi.commdpi.com

Summary of Reaction Conditions for Cyclic Carbonate Synthesis

| Parameter | Range / Condition | Significance | Reference |

|---|---|---|---|

| Pressure | 1 bar – 75 bar | Lower pressure is desirable for safety and cost; many modern catalysts operate at 1-20 bar. | mdpi.comd-nb.infomdpi.com |

| Temperature | 25°C – 140°C | Mild temperatures (45-80°C) reduce energy consumption and side reactions. | mdpi.comacs.orgmdpi.com |

| Solvent | Solvent-free | A key goal for green chemistry; reduces waste and simplifies purification. | bohrium.commdpi.com |

Stereoselectivity in Cyclic Carbonate Synthesis

For internal epoxides like cyclohexene (B86901) oxide, the cycloaddition of CO₂ can result in the formation of stereoisomers (cis and trans this compound). Controlling the stereochemical outcome of the reaction is a significant challenge and an area of active research.

Catalyst systems have been developed that offer remarkable control over stereochemistry. For example, an iron(II)-based catalytic system allows for the selective synthesis of either the cis or trans cyclic carbonate from a cis-epoxide simply by changing the halide nucleophile used. acs.org

In a calcium iodide system using an aza crown ether ligand, higher selectivity towards the trans product was observed. acs.org

Organocatalytic methods have also been reported to proceed with complete retention of stereochemistry, which is crucial when starting from chiral substrates. rsc.orgrsc.org

This ability to control the stereochemical outcome is vital as the physical and chemical properties of the resulting stereoisomers can differ significantly, impacting their subsequent applications.

Light-Induced Synthesis of Unsymmetrical Organic Carbonates

The exploration of light-induced synthesis pathways for organic carbonates represents a significant step towards developing greener and more energy-efficient chemical processes. Utilizing visible light as an energy source aligns with the principles of sustainable chemistry by potentially reducing the reliance on high temperatures and pressures typically required for the activation of stable molecules like carbon dioxide (CO₂).

One notable investigation in this area was reported in a 2021 article by Saini et al. in Chemical Communications, which has since been retracted. rsc.orgrsc.org The study described a method for the synthesis of unsymmetrical methyl aryl/alkyl carbonates from alcohols, methanol, and CO₂ under ambient temperature and atmospheric pressure. rsc.orgrsc.org The process was reportedly mediated by the organic base 1,1,3,3-tetramethyl guanidine (B92328) (TMG) and induced by a 20W LED light source. rsc.orgrsc.org The development of a metal-free, visible-light-assisted protocol for this transformation was presented as a novel advancement in the field. rsc.org

The data originally presented in the retracted publication is detailed below for historical context, but it is crucial to note that these findings are not scientifically validated due to the retraction.

Table 1: Synthesis of Unsymmetrical Carbonates (Data from Retracted Article rsc.org)

Disclaimer: The following data is from a retracted scientific publication and its validity is unconfirmed.

| Entry | Alcohol | Product | Conversion (%) (GC-MS) | Isolated Yield (%) |

| 1 | Phenol | Methyl phenyl carbonate | 90 | 82 |

| 2 | p-Cresol | Methyl p-tolyl carbonate | 94 | 85 |

| 3 | p-Methoxyphenol | Methyl p-methoxyphenyl carbonate | 98 | 90 |

| 4 | Benzyl alcohol | Benzyl methyl carbonate | 85 | 78 |

| 5 | Cinnamyl alcohol | Cinnamyl methyl carbonate | 88 | 80 |

| 6 | 2-Naphthol | Methyl naphthalen-2-yl carbonate | 92 | 84 |

Reaction conditions as reported: Alcohol (1 mmol), TMG (0.2 mL), Methanol (2 mL), and DMSO (3 mL), at 1 atm CO₂ under irradiation using a 20 W LED light, for 24 h. rsc.org

While this specific methodology for unsymmetrical carbonates has been invalidated, other research explores photocatalysis for different types of carbonate synthesis. For instance, studies have demonstrated the photocatalytic synthesis of cyclic carbonates from CO₂ and epoxides using various hybrid photocatalysts, such as cobalt phthalocyanine (B1677752) grafted on titanium oxide (CoPc/TiO₂), under mild conditions. acs.orgsci-hub.se These processes also operate under visible light irradiation at room temperature and atmospheric pressure, highlighting the ongoing efforts to utilize light to drive challenging chemical transformations involving CO₂. acs.orgsci-hub.se

Reaction Mechanisms and Kinetics in Dicyclohexyl Carbonate Chemistry

Mechanistic Studies of Esterification Reactions

While dicyclohexyl carbonate itself can be used in the synthesis of other carbonates and esters through transesterification, the closely related compound, N,N'-Dicyclohexylcarbodiimide (DCC), is a pivotal reagent in direct esterification reactions between carboxylic acids and alcohols, a process known as the Steglich esterification. organic-chemistry.orgwikipedia.org

The initial step in the mechanism involves the protonation of one of the nitrogen atoms of DCC by the carboxylic acid. This is followed by the attack of the carboxylate anion on the central carbon atom of the carbodiimide (B86325) moiety.

The reaction between the carboxylic acid and DCC leads to the formation of a key intermediate, the O-acylisourea. organic-chemistry.orgwikipedia.org This intermediate is a highly reactive activated acylating agent, possessing reactivity comparable to that of a carboxylic acid anhydride (B1165640). organic-chemistry.org The carbonyl carbon of the acyl group in the O-acylisourea is highly electrophilic and susceptible to nucleophilic attack.

The alcohol, acting as the nucleophile, then attacks this activated carbonyl carbon. This attack leads to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, resulting in the formation of the desired ester and N,N'-dicyclohexylurea (DCU). organic-chemistry.org A potential side reaction involves an intramolecular acyl migration within the O-acylisourea intermediate, which leads to the formation of a stable N-acylurea byproduct. This side reaction is generally slow and can be minimized by the use of additives. organic-chemistry.org

The rate and efficiency of DCC-mediated esterifications can be significantly enhanced by the use of nucleophilic catalysts, with 4-(Dimethylamino)pyridine (DMAP) being a prominent example. organic-chemistry.orgresearchgate.netresearchgate.net The addition of catalytic amounts of DMAP (typically around 5 mol%) dramatically accelerates the reaction, suppresses side reactions like the formation of N-acylurea, and allows for the esterification of sterically hindered alcohols. organic-chemistry.orgresearchgate.net

The mechanism of DMAP catalysis involves its role as a superior acyl transfer agent. Being a more potent nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea intermediate. organic-chemistry.org This leads to the formation of a new, highly reactive intermediate, an N-acylpyridinium salt ("active ester"). This intermediate is not susceptible to the intramolecular rearrangement that forms N-acylurea. The alcohol then readily reacts with the N-acylpyridinium salt to yield the final ester and regenerate the DMAP catalyst. organic-chemistry.org

| Additive | Role | Effect on Reaction | Reference |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Accelerates ester formation, suppresses N-acylurea side product. | organic-chemistry.orgresearchgate.net |

| 4-Pyrrolidinopyridine (4-PPY) | Nucleophilic Catalyst | Used as a coupling reagent with DCC for condensation reactions. | researchgate.net |

Transesterification Mechanisms and Intermediates

This compound can undergo transesterification reactions, where one of its cyclohexyloxy groups is exchanged with another alcohol. This reaction is a key method for synthesizing other symmetric or unsymmetric carbonates. The reaction is typically catalyzed by a base or an acid.

In a base-catalyzed mechanism, the first step involves the deprotonation of the incoming alcohol (R'-OH) by the base to form a more nucleophilic alkoxide (R'-O⁻). scielo.br This alkoxide then performs a nucleophilic attack on the electrophilic carbonyl carbon of the this compound. researchgate.net This results in the formation of a tetrahedral intermediate. scielo.brresearchgate.net The intermediate then collapses, expelling a cyclohexyloxy anion and forming the new carbonate product. The cyclohexyloxy anion is subsequently protonated by the protonated catalyst, regenerating the active base and releasing cyclohexanol (B46403) as a byproduct. scielo.br The transesterification reaction is generally an equilibrium process, and removing the cyclohexanol byproduct can drive the reaction to completion. researchgate.net

Hydrolysis Pathways of this compound

Hydrolysis is the reaction of this compound with water, which results in the decomposition of the carbonate back to its constituent alcohol and carbon dioxide. This reaction can be catalyzed by either acids or bases and is essentially the reverse of its formation from cyclohexanol and a carbonyl source.

The pathway involves the nucleophilic attack of a water molecule on the carbonyl carbon of the this compound. Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by the neutral water molecule. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. In both cases, a tetrahedral intermediate is formed. This intermediate then breaks down, leading to the elimination of one cyclohexanol molecule and the formation of a cyclohexyl carbonic acid intermediate. This intermediate is unstable and readily decomposes to yield a second molecule of cyclohexanol and carbon dioxide. The stability of esters and carbonates towards hydrolysis can be influenced by factors such as pH and the presence of catalysts. sigmaaldrich.com

Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has provided significant insights into the mechanisms and energetics of reactions involving carbonates and related compounds. nih.gov DFT studies have been employed to investigate the formation of organic carbonates from alcohols and carbon dioxide, a reaction promoted by DCC. nih.govresearchgate.net

| Computational Finding | Method | Significance | Reference |

| Energy of intermediates and kinetic barriers calculated | DFT | Provides a detailed mechanistic picture of carbonate formation via DCC. | nih.govresearchgate.net |

| Reaction driving force identified | DFT | The formation of stable dicyclohexylurea (approx. -35 kcal/mol) drives the reaction forward. | nih.govresearchgate.net |

Kinetic Studies of this compound Reactions

Kinetic studies focus on the rates of chemical reactions and the factors that influence them. By determining the rate law, which expresses the reaction rate as a function of reactant concentrations, one can gain further insight into the reaction mechanism. mt.com

Kinetic studies are often performed by monitoring the concentration of reactants or products over time. mt.com For example, if a reaction is first-order with respect to a reactant, a plot of the natural logarithm of its concentration versus time will be linear, with the slope yielding the rate constant. mt.com For a second-order reaction, a plot of the reciprocal of the concentration versus time is linear. libretexts.org Experimental determination of these parameters for this compound reactions would provide a quantitative understanding of the reaction kinetics and further validate the mechanisms proposed by computational studies.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC |

| N,N'-Dicyclohexylurea | DCU |

| Density Functional Theory | DFT |

| Molecular Dynamics | MD |

| Carbon Dioxide | CO₂ |

| 4,4-methylenedicyclohexyl diisocyanate | - |

| O-alkyl-N,N'-dicyclohexyl isourea | - |

| Triphenylphosphane | - |

| 18-crown-6 (B118740) ether | - |

| Dimethyl carbonate | - |

| Palladium(II) | Pd(II) |

Influence of Catalysts and Reagents on Reaction Rates

The rate of formation of this compound, and dialkyl carbonates in general, is profoundly influenced by the choice of catalysts and reagents. These substances can alter reaction pathways, lower activation energies, and shift chemical equilibria, thereby affecting reaction times, yields, and selectivity. lumenlearning.comlibretexts.org The kinetics of these reactions are a critical area of study for optimizing synthesis protocols.

The Role of Dehydrating Reagents: Dicyclohexylcarbodiimide (B1669883) (DCC)

A significant challenge in the direct synthesis of dialkyl carbonates from alcohols and carbon dioxide is the formation of water as a byproduct, which limits the reaction equilibrium. rsc.org To overcome this, dehydrating agents are often employed. Dicyclohexylcarbodiimide (DCC) is a particularly effective reagent in this context, acting as a promoter for the reaction. rsc.orgnih.gov

Dicyclohexylcarbodiimide facilitates the synthesis of organic carbonates from aliphatic alcohols and carbon dioxide under relatively mild conditions, such as temperatures as low as 310 K and moderate CO2 pressure (starting from 0.1 MPa), with an acceptable rate. epa.govresearchgate.net The driving force for the reaction is the highly favorable conversion of the carbodiimide into its corresponding urea (B33335), N,N'-dicyclohexylurea, a process that is significantly downhill in energy. nih.govepa.gov

Research has shown that while the conversion of DCC can be quantitative, the reaction's selectivity towards the desired carbonate is temperature-dependent. For instance, a high selectivity for carbonates is observed at 330 K. nih.govepa.gov However, increasing the temperature, while accelerating the conversion rate, tends to lower this selectivity. nih.govepa.gov The use of DCC as a combined dehydrating reagent and promoter has been shown to improve the yields of dimethyl carbonate in the presence of catalysts like Bu2Sn(OBu)2 and Ti(OBu)4. rsc.org Despite its effectiveness, a practical drawback of this system is the difficulty in removing the N,N'-dicyclohexylurea byproduct from the reaction mixture. rsc.org

The reaction proceeds through the initial formation of an O-alkyl isourea intermediate from the addition of the alcohol to the DCC. nih.govepa.gov In the presence of carbon dioxide, this intermediate goes on to form the dialkyl carbonate and N,N'-dicyclohexylurea. nih.govepa.gov

Catalytic Systems and Their Impact on Kinetics

Various catalytic systems have been investigated to enhance the reaction rates for the synthesis of dialkyl carbonates, including this compound. The choice of catalyst is crucial and must be compatible with the other reagents and reaction conditions. rsc.orgajpojournals.org

Homogeneous Catalysis: In one specific method for preparing this compound, catechol carbonate is reacted with cyclohexanol. unive.it This transesterification reaction is effectively catalyzed by sodium methoxide (B1231860) (NaOMe), a homogeneous catalyst. The reaction proceeds at temperatures between 80–100 °C. unive.it

Heterogeneous and Organometallic Catalysis: In the broader context of dialkyl carbonate synthesis, which informs the chemistry of this compound, various heterogeneous and organometallic catalysts have been studied. Cerium oxide (CeO2) is a common heterogeneous catalyst used for the direct synthesis of dimethyl carbonate (DMC) from methanol (B129727) and CO2. acs.org The catalytic activity of CeO2 is temperature-dependent; for example, at 140 °C, the initial reaction rate for DMC formation is approximately 58.4 mM/h, which decreases significantly to 2.24 mM/h at 100 °C. acs.org

Organometallic complexes also serve as effective catalysts. A nickel complex, bis[2-(1H-benzimidazol-2-yl)benzoato]nickel(II) (NiL2), used with DCC as a promoter, has demonstrated excellent catalytic activity for DMC synthesis at 80 °C and a CO2 pressure of 1.0 MPa. The study highlighted the effects of reaction time and catalyst amount on the yield, demonstrating that catalyst concentration is a key parameter for optimizing reaction conditions. ajpojournals.org For polyurethane formation, a related study on the reaction of dicyclohexylmethane-4,4′-diisocyanate showed that the second-order rate constant increased linearly with the concentration of the catalyst dibutyltin (B87310) dilaurate (DBTDL). researchgate.net

The table below summarizes findings on the influence of different catalysts and reagents on the synthesis of dialkyl carbonates.

Table 1: Influence of Catalysts and Reagents on Dialkyl Carbonate Synthesis

| Target Carbonate | Catalyst/Reagent | Substrates | Temperature (°C) | Key Findings on Reaction Rate/Yield | Reference |

|---|---|---|---|---|---|

| This compound | NaOMe | Catechol carbonate, Cyclohexanol | 80-100 | Effective catalysis for the synthesis of this compound. | unive.it |

| General Dialkyl Carbonates | Dicyclohexylcarbodiimide (DCC) | Aliphatic alcohols, CO2 | 37-57 | Quantitative conversion of DCC. Rate increases with temperature, but selectivity decreases. | nih.govepa.gov |

| Dimethyl Carbonate (DMC) | CeO2 | Methanol, CO2 | 140 | Initial rate of ~58.4 mM/h. Reaction is significantly slower at lower temperatures. | acs.org |

| Dimethyl Carbonate (DMC) | bis[2-(1H-benzimidazol-2-yl)benzoato]nickel(II) + DCC | Methanol, CO2 | 80 | Catalyst system promoted facile formation of DMC with acceptable yield under moderate conditions. | |

| Di-n-butyl urethane (B1682113) (Model) | Dibutyltin dilaurate (DBTDL) | Dicyclohexylmethane-4,4′-diisocyanate, Butanol | 40 | Reaction rate constant increases linearly with catalyst concentration. DBTDL is a much more effective catalyst than SnOct or TEA for this system. | researchgate.net |

Applications of Dicyclohexyl Carbonate in Advanced Organic Synthesis

Reagent in Synthesis of Esters and Carbonates

Dicyclohexyl carbonate is an effective reagent for the synthesis of other organic carbonates and esters, primarily through transesterification reactions. smolecule.comcymitquimica.com This process involves the exchange of the cyclohexyl group of this compound with another alcohol or the reaction with a carboxylic acid to form the corresponding ester.

The general mechanism for transesterification involves the nucleophilic attack of an alcohol on the carbonyl carbon of this compound. This reaction is often catalyzed by a base, such as sodium methoxide (B1231860), or an acid. unive.it The equilibrium can be driven towards the product by using an excess of the reactant alcohol or by removing one of the products, typically cyclohexanol (B46403), from the reaction mixture. This method provides a pathway to various symmetrical and asymmetrical dialkyl carbonates. cymitquimica.comunive.it

Similarly, this compound can be used for the esterification of carboxylic acids. smolecule.com In this reaction, the carboxylic acid attacks the carbonate to form a mixed anhydride (B1165640) intermediate, which then reacts with an alcohol or decomposes to yield the desired ester.

Table 1: Transesterification Reactions Using this compound This table is illustrative and based on the general principles of transesterification reactions involving carbonates.

| Reactant A | Reactant B | Catalyst (Example) | Product | Byproduct |

|---|---|---|---|---|

| This compound | Methanol (B129727) | Sodium Methoxide | Dimethyl carbonate | Cyclohexanol |

| This compound | Ethanol (B145695) | Acid Catalyst | Diethyl carbonate | Cyclohexanol |

| This compound | Allyl Alcohol | Base Catalyst | Diallyl carbonate | Cyclohexanol |

| This compound | Carboxylic Acid (R-COOH) | - | Ester (R-COOC₆H₁₁) | Cyclohexanol, CO₂ |

Coupling Reagent for Amide Bond Formation

The use of this compound as a direct coupling reagent for amide bond formation is not a widely documented or standard procedure in organic synthesis. This role is famously held by a different, though structurally related, compound: N,N'-Dicyclohexylcarbodiimide (DCC) . wikipedia.orglookchem.com

In the field of peptide synthesis, including Solid-Phase Peptide Synthesis (SPPS), the formation of the peptide (amide) bond between a carboxylic acid of one amino acid and the amino group of another requires an activating agent or coupling reagent. rsc.org The scientific literature extensively credits N,N'-Dicyclohexylcarbodiimide (DCC) as a primary reagent for this purpose. wikipedia.orgrsc.org DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. wikipedia.org There is no significant evidence to suggest that this compound can function as an effective coupling reagent in peptide synthesis under standard conditions.

Similar to peptide synthesis, the general formation of amides from carboxylic acids and amines is typically facilitated by a dehydrating or coupling agent. lookchem.com While one source makes a general claim that this compound can serve as a dehydrating agent in amide formation, the specific and highly efficient role of a "coupling reagent" is a well-established function of N,N'-Dicyclohexylcarbodiimide (DCC) . smolecule.comlookchem.com DCC is widely used to promote the condensation of carboxylic acids and amines to form amides by sequestering water as the insoluble dicyclohexylurea (DCU). wikipedia.org The direct application of this compound for this purpose is not a conventional or well-documented method.

Dehydrating Agent in Organic Transformations

While this compound may exhibit some dehydrating properties under specific conditions, its application in key named reactions and transformations is not established. These transformations typically rely on more reactive agents.

The dehydration of two equivalents of a carboxylic acid to form a carboxylic anhydride is a common transformation that requires a powerful dehydrating agent. chemistrysteps.com This reaction is another classic application of N,N'-Dicyclohexylcarbodiimide (DCC) , which efficiently removes one molecule of water to yield the anhydride and dicyclohexylurea (DCU). wikipedia.org The use of this compound as the reagent for this specific dehydration is not supported by standard synthetic protocols.

The Moffatt oxidation is a well-known reaction that oxidizes primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgunacademy.com The specific reagents for this transformation are dimethyl sulfoxide (B87167) (DMSO) as the oxidant and an activator. wikipedia.org The original and defining activator for the Moffatt oxidation (also known as the Pfitzner-Moffatt oxidation) is N,N'-Dicyclohexylcarbodiimide (DCC) . wikipedia.orgunacademy.com The mechanism involves the activation of DMSO by DCC to form a reactive sulfonium (B1226848) intermediate that is then attacked by the alcohol. wikipedia.org this compound is not the reagent used in the Moffatt oxidation.

Formation of Peroxide Linkages

The formation of a peroxide linkage (R-O-O-R') from carboxylic acids often requires a dehydration or coupling agent. While this compound can participate in esterification reactions, its direct application in the formation of peroxide linkages from the reaction of a carboxylic acid with hydrogen peroxide is not well-documented in the surveyed literature.

Instead, the closely related compound, N,N'-dicyclohexylcarbodiimide (DCC) , is cited for this transformation. researchgate.netwikipedia.org The reaction of a carboxylic acid with hydrogen peroxide in the presence of DCC leads to the formation of a diacyl peroxide. researchgate.net It is important to note that DCC and this compound are distinct chemical compounds with different reactivity profiles.

A related but distinct compound, dicyclohexyl peroxydicarbonate , contains a peroxide linkage within its structure. However, this compound is synthesized from cyclohexyl chloroformate and sodium peroxide, not through a reaction involving this compound as a reagent. unodc.org

Thiol Ester Synthesis

The synthesis of thiol esters (R-CO-SR') from carboxylic acids and thiols is a fundamental transformation in organic chemistry. This reaction typically requires the activation of the carboxylic acid. The use of this compound as a direct coupling agent for this purpose is not prominently featured in the reviewed scientific literature.

The synthesis of thiol esters is a well-known application of N,N'-dicyclohexylcarbodiimide (DCC) . organic-chemistry.orgresearchgate.net In a process analogous to the Steglich esterification, DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which then readily reacts with a thiol to yield the corresponding thiol ester and dicyclohexylurea. organic-chemistry.orgresearchgate.net The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can accelerate this DCC-mediated reaction. organic-chemistry.org

Role in Heterocyclic Synthesis (e.g., Barbituric Acid)

Barbituric acid and its derivatives are a significant class of heterocyclic compounds. The classical synthesis of the barbituric acid ring involves the condensation of a malonic acid derivative with urea (B33335). mdpi.comorgsyn.org The direct role of this compound as a condensing agent in the formation of the core barbituric acid structure is not described in the available literature.

However, in the synthesis of derivatives of barbituric acid, coupling agents are sometimes employed. For instance, N,N'-dicyclohexylcarbodiimide (DCC) has been used to conjugate a barbituric acid derivative to a protein by activating a carboxylic acid group on the barbituric acid derivative for amide bond formation. mdpi.com This demonstrates the utility of carbodiimides in modifying barbituric acid structures, though it does not pertain to the synthesis of the heterocyclic ring itself.

Synthesis of α,β-Unsaturated Esters

The synthesis of α,β-unsaturated esters is a valuable transformation in organic synthesis with numerous established methods, including the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions. asianpubs.org A direct role for this compound as a catalyst or reagent in the mainstream methods for synthesizing α,β-unsaturated esters is not supported by the surveyed literature.

Some modern variations of these syntheses utilize various catalysts and reagents. For example, in the stereoselective alkylation of α,β-unsaturated imines, which can be hydrolyzed to α,β-unsaturated aldehydes (precursors to esters), potassium carbonate has been used as a desiccant in the formation of the imine intermediate. nih.gov However, this is an indirect relation and does not involve this compound.

It is noteworthy that the Steglich esterification, which employs N,N'-dicyclohexylcarbodiimide (DCC) , can be used to form esters from carboxylic acids and alcohols. wikipedia.org While this method is not a direct synthesis of the α,β-unsaturated system itself, it could be used to esterify an already existing α,β-unsaturated carboxylic acid.

Monomer for Polycarbonates and Polyesters

In the field of polymer chemistry, this compound serves as a monomer for the production of certain polycarbonates and polyesters. biosynth.com Its incorporation into polymer chains can enhance the material's properties, such as thermal stability and mechanical strength. The bulky and sterically hindering cyclohexyl groups influence the reactivity of the carbonate and the final properties of the polymer. DCC can also act as a polymerization initiator, particularly for the synthesis of polyesters. biosynth.com

The reactivity of this compound is influenced by its structure. Compared to diphenyl carbonate (DPC), which is a key monomer in industrial polycarbonate production, DCC is less reactive due to the steric hindrance from the cyclohexyl groups, which can impede nucleophilic attack. This difference in reactivity means that harsher reaction conditions, such as higher temperatures, may be necessary when using DCC in polymerization reactions.

| Compound | Structure | Key Characteristics | Primary Application |

|---|---|---|---|

| This compound (DCC) | Two cyclohexyl groups | High steric hindrance, requires harsher reaction conditions. | Specialty elastomers and polymers where enhanced thermal/mechanical properties are desired. |

| Diphenyl Carbonate (DPC) | Two phenyl groups | More reactive due to electron-withdrawing phenyl groups, less sterically hindered than DCC. | Key monomer in industrial polycarbonate production. |

| Dimethyl Carbonate (DMC) | Two methyl groups | Simplest aliphatic carbonate, undergoes transesterification readily due to minimal steric hindrance. | Used in polycondensation with primary diols. rsc.org |

Preparation of Elastomeric Materials with Epoxy Components

A significant application of this compound is in the formulation of advanced materials, specifically in the preparation of elastomeric materials when combined with epoxy components. medchemexpress.comszabo-scandic.com Elastomers are polymers with viscoelasticity, meaning they possess both viscosity and elasticity. This combination of properties allows them to be stretched to great lengths and then return to their original shape.

This compound is used as a carbonate ester in these formulations to impart flexibility and durability to the resulting polymer matrices. medchemexpress.com The interaction between the this compound and the epoxy groups helps to create a cross-linked network that gives the final material its desired elastomeric properties. These materials can be used in a variety of applications, including coatings and adhesives.

Ring-Opening Polymerization (ROP) of Carbonate Monomers

Ring-Opening Polymerization (ROP) is a crucial and versatile method for synthesizing aliphatic polycarbonates. bham.ac.ukrsc.org This chain-growth polymerization technique allows for excellent control over the polymer's molecular weight, dispersity (the distribution of molecular weights), and end-group fidelity. rsc.orgmdpi.com The process is particularly effective for six-membered cyclic carbonates, which are more susceptible to polymerization than five-membered rings due to their higher ring strain. bham.ac.uk ROP can be initiated through various mechanisms, including cationic, anionic, coordination-insertion, and organocatalytic methods. rsc.org This control is vital for creating materials with properties tailored for specific, often high-value, applications such as in the biomedical field. bham.ac.uk

Organocatalysis in ROP

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis for the ROP of cyclic carbonates. rsc.orgnih.gov A key advantage of organocatalysts is that they can be easily removed from the final polymer, which is critical for applications in areas like drug delivery and food packaging where metal residues are a concern. nih.gov These reactions are often performed under mild conditions. nih.gov

Organocatalysts for ROP often work through a hydrogen-bonding mechanism. Catalysts like thiourea, in combination with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can activate the monomer by increasing the electrophilicity of its carbonyl group. researchgate.net This dual activation strategy facilitates the nucleophilic attack by an initiator (like an alcohol) and promotes polymerization while minimizing unwanted side reactions. rsc.orgresearchgate.net Other common organocatalysts include guanidines and amidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). nih.govresearchgate.net

| Catalyst System | Proposed Mechanism | Key Features |

|---|---|---|

| DBU / Thiourea | Hydrogen-bond activation of monomer. researchgate.net | Accelerates polymerization and minimizes side reactions by activating the monomer towards nucleophilic attack. researchgate.net |

| TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) | Bifunctional activation. | Efficient for living polymerization of cyclic carbonates, allowing good control over the reaction. researchgate.netbohrium.com |

| MSA (Methanesulfonic acid) / DBU | Switchable catalysis (cationic to bifunctional). rsc.org | Allows for the one-pot synthesis of complex block copolymers by switching the catalytic mechanism. rsc.org |

| DMAP (4-dimethylaminopyridine) | Nucleophilic catalysis. | A metal-free organic catalyst used for controlled ROP of cyclic carbonates. researchgate.net |

Synthesis of Functional Polycarbonates

A major strength of ROP is its ability to produce functional polycarbonates. bham.ac.uknsf.gov These are polymers that have been specifically designed to include reactive chemical groups along their backbone or at their ends. nsf.gov This functionality is key to expanding the applications of polycarbonates, allowing them to be used for drug delivery, tissue regeneration, and as advanced coatings or adhesives. bham.ac.uknsf.gov

There are two primary strategies for creating functional polycarbonates:

Direct polymerization of functional monomers : This involves synthesizing a cyclic carbonate monomer that already contains the desired functional group (e.g., an alkyne, alkene, or protected acid). rsc.orgresearchgate.net This monomer is then polymerized using ROP to create a polymer with the functional group distributed throughout its structure. rsc.org

Post-polymerization modification : In this approach, a polymer is first created that contains reactive handles. rsc.orgnsf.gov These handles are then chemically modified in a subsequent step to introduce the final desired functionality. This method allows for a wide variety of chemical groups to be attached to a common polymer scaffold. nsf.gov

Chemical Recycling of Poly(cyclohexene carbonate)

In the push towards a circular economy for plastics, the chemical recycling of polymers back to their constituent monomers is a critical area of research. nih.govukcatalysishub.co.uk Poly(cyclohexene carbonate) (PCHC), a polymer derived from carbon dioxide and cyclohexene (B86901) oxide, has been the subject of studies focused on its chemical depolymerization. nih.govukcatalysishub.co.uk This process aims to break the polymer down into its original building blocks, which can then be purified and used to create new, high-quality polymers. ukcatalysishub.co.uk

Successful chemical recycling of PCHC has been reported using specific catalysts that can efficiently and selectively reverse the polymerization process. nih.govresearchgate.net This approach is highly valuable as it allows for the recovery of the high-value epoxide monomer, representing a closed-loop recycling system. ukcatalysishub.co.uk

Depolymerization Mechanisms

The mechanism by which poly(cyclohexene carbonate) is broken down is crucial for achieving high selectivity towards the desired monomers. Research has shown that the depolymerization of PCHC can be effectively catalyzed by a dinuclear di-magnesium (di-MgII) complex. nih.govbath.ac.uk This process occurs via a chain-end catalyzed depolymerization mechanism . nih.govbath.ac.uk

In this mechanism, the catalyst initiates the breakdown at the end of the polymer chain. nih.govbath.ac.uk Density Functional Theory (DFT) calculations have indicated that the high selectivity for producing cyclohexene oxide and carbon dioxide (over 98%) is due to the fact that the Mg-alkoxide catalyzed extrusion of the epoxide is kinetically more favorable than the alternative pathway of forming a cyclic carbonate byproduct. nih.govbath.ac.uk Other catalysts, such as CrIII-Salen complexes, have also demonstrated high efficiency and selectivity in the depolymerization of PCHC to its epoxide monomer. researchgate.net

| Catalyst | Selectivity (Monomer) | Turnover Frequency (TOF) | Conditions | Source |

|---|---|---|---|---|

| di-MgII complex | >98% (cyclohexene oxide, CO₂) | 150 h⁻¹ | 120 °C, 0.33 mol% catalyst | nih.govbath.ac.uk |

| CrIII-Salen complex | >99% (epoxide monomer) | Up to 3000 h⁻¹ | Solvent-free, 0.1 mol% catalyst | researchgate.net |

Catalyst Selection for High Selectivity and Activity

The synthesis of this compound with high selectivity and activity is a key focus in chemical research, driven by its potential applications. Various catalytic routes have been explored to optimize its production. The primary methods include transesterification and the carbodiimide-promoted reaction of alcohols with carbon dioxide.

One significant pathway is the transesterification of a dialkyl carbonate, such as dimethyl terephthalate, with cyclohexanol. This reaction is typically performed at elevated temperatures, between 160–190°C. The choice of catalyst is critical to the reaction's success. Titanate-based catalysts, like tetrabutyl titanate, are effective in facilitating the exchange of methoxy (B1213986) groups. Alternatively, potassium carbonate has been shown to produce this compound with a yield of 78% at 160°C. Enzymatic routes using lipase (B570770) under solvent-free conditions have also been investigated, achieving a 65% conversion at a lower temperature of 80°C. Heterogeneous catalysts, including microporous materials containing Group IV metals such as titanium or tin, are also utilized for producing dialkyl carbonates like this compound through transesterification. google.com

A distinct approach involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) to promote the reaction between an aliphatic alcohol and carbon dioxide. nih.govresearchgate.net This method can proceed at mild temperatures, as low as 310 K (36.85 °C), and moderate CO2 pressure. nih.govresearchgate.net The reaction mechanism involves the initial formation of an O-alkyl isourea intermediate from the reaction of the alcohol with DCC. nih.govresearchgate.net In the presence of CO2, this intermediate converts to the desired dialkyl carbonate, in this case, this compound, and dicyclohexylurea (DCU). nih.govresearchgate.net This process is highly selective toward the carbonate product at 330 K (56.85 °C) with a quantitative conversion of the DCC. nih.govresearchgate.net The primary driving force for this reaction is the formation of the highly stable and insoluble urea byproduct. researchgate.net

Table 1: Comparison of Catalytic Systems for this compound Synthesis

This compound Derivatives as Polymer Additives

Derivatives containing the dicyclohexyl moiety, particularly N,N'-dicyclohexylterephthalamide (DCHT), have garnered significant attention as high-performance additives in polymer chemistry. researchgate.net These compounds are not used as monomers but are physically blended in small quantities with polymers like polypropylene (B1209903) to modify their crystallization behavior and, consequently, their final properties. researchgate.netbme.hu

Nucleating Agents for Polypropylene

N,N'-dicyclohexylterephthalamide (DCHT) is recognized as a highly effective nucleating agent for isotactic polypropylene (iPP). researchgate.net Nucleating agents are additives that create sites for the initiation of crystal growth as the polymer cools from a molten state. DCHT is particularly known for promoting the formation of the β-crystalline form of polypropylene, although it also possesses dual α- and β-nucleating capabilities. researchgate.net The β-polymorph of iPP has different mechanical properties compared to the more common and thermodynamically stable α-form. bme.hu

The efficiency of DCHT stems from its partial solubility in the iPP melt. researchgate.net Upon cooling, the DCHT recrystallizes at a temperature higher than the crystallization temperature of the polymer, forming fine, dispersed solid particles that act as heterogeneous nuclei for the polymer crystals to grow upon. researchgate.net Another related derivative, N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH), has been identified as a non-soluble α-nucleating agent, demonstrating how small changes in the derivative's structure can alter its function within the polymer matrix. bme.hu

Influence on Crystallization and Morphology of Polymers

The addition of dicyclohexyl-based derivatives profoundly influences the crystallization process and the resulting supermolecular structure, or morphology, of polypropylene. The presence of a β-nucleating agent like DCHT can lead to the formation of a high ratio of the β-modification, especially when the polymer is crystallized in the 100°C to 140°C range. researchgate.net This results in unique crystalline structures; for instance, a special fanlike morphology can develop where α-iPP crystallites are overgrown by the faster-growing β-iPP crystallites. researchgate.net

In contrast, α-nucleating agents like N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH) promote the formation of the α-modification. bme.hu The introduction of DCTDH leads to a significant change in the crystalline structure, resulting in a microspherulitic morphology. bme.hu The type of nucleating agent and its concentration are thus powerful tools to control the polymorphic content and the size and arrangement of crystalline structures within the polymer.

Impact on Mechanical and Optical Properties of Polymers

By manipulating the crystalline structure, dicyclohexyl-based derivatives significantly impact the bulk mechanical and optical properties of the final polymer product. The promotion of the β-crystal form by agents like DCHT is known to enhance properties such as impact toughness and heat distortion temperature. researchgate.net However, this often comes at the expense of stiffness-related properties like flexural and tensile strength. researchgate.net

Conversely, α-nucleating agents tend to increase stiffness and tensile modulus. researchgate.netbme.hu For example, in iPP nucleated with N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH), the tensile modulus increases with higher additive content, while the impact resistance shows a maximum value at a concentration of around 300 ppm. bme.hu This demonstrates that an optimal concentration exists to achieve a desired balance of properties. bme.hu

Optically, nucleating agents play a crucial role in properties like haze, which is the percentage of transmitted light that is scattered at a wide angle (>2.5°). tue.nl The clarification of polypropylene is linked to a morphological transformation from large, light-scattering spherulitic structures to smaller, less organized arrangements like rod-like structures. tue.nl While β-nucleating agents can improve toughness, they may also affect the optical properties, sometimes increasing opacity. researchgate.net The choice of nucleating agent therefore involves a critical trade-off between mechanical enhancement and desired optical clarity.

Table 2: Effect of N,N'-Dicyclohexyl Terephthalic Dihydrazide (DCTDH) Concentration on Mechanical Properties of Isotactic Polypropylene (iPP)

Compound Reference Table

Analytical Characterization

The identification and characterization of dicyclohexyl carbonate and its reaction products are typically performed using standard analytical techniques in chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a common method used to separate this compound from a mixture and identify it based on its mass spectrum. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the precise molecular structure of the compound and verify its purity. rsc.orgresearchgate.net

Fourier-Transform Infrared Spectroscopy (FTIR) : FTIR analysis is used to identify the characteristic functional groups present in the molecule, particularly the C=O stretch of the carbonate group. researchgate.net

Advanced Characterization and Spectroscopic Analysis in Dicyclohexyl Carbonate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of dicyclohexyl carbonate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the methine proton (CH-O) directly attached to the carbonate oxygen are the most downfield-shifted of the aliphatic protons due to the deshielding effect of the electronegative oxygen atom. The remaining methylene (B1212753) protons of the cyclohexyl rings appear as a complex series of multiplets in the upfield region.

The ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The most characteristic signal is that of the carbonate carbonyl carbon (C=O), which appears at a significantly downfield chemical shift. The carbon atom of the cyclohexyl ring bonded to the oxygen (CH-O) also shows a distinct downfield shift compared to the other aliphatic carbons in the rings. While specific spectral data for this compound is not always detailed in public literature, typical chemical shifts can be predicted based on the analysis of similar cyclohexyl-containing structures and carbonate esters. spectrabase.comresearchgate.net

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -O-CH -(CH₂)₅ | ~4.6 - 4.8 | Multiplet |

| ¹H | -(CH₂ )₅- | ~1.2 - 1.9 | Multiplets |

| ¹³C | O-C =O | ~155 | Singlet |

| ¹³C | -O-C H- | ~75 - 80 | Singlet |

Note: Predicted values are based on typical ranges for cyclohexyl and carbonate moieties. Actual spectra may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful and rapid tool for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong C=O stretching vibration of the carbonate group, which typically appears in the region of 1740-1750 cm⁻¹. researchgate.net

Additionally, the spectrum will show characteristic C-H stretching vibrations from the cyclohexyl rings just below 3000 cm⁻¹ and C-O stretching vibrations in the 1250-1300 cm⁻¹ region. wikipedia.orgchemicalbook.com

IR spectroscopy is particularly useful for monitoring the synthesis of this compound, for instance, from the reaction of cyclohexanol (B46403) and a carbonylating agent. researchgate.net The progress of the reaction can be followed by observing the disappearance of the broad O-H stretching band of the starting alcohol (around 3300-3500 cm⁻¹) and the simultaneous appearance and growth of the sharp C=O carbonate peak. researchgate.netresearchgate.netrsc.org This allows for real-time analysis of reaction kinetics and determination of the reaction endpoint. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2935 and ~2860 | C-H Stretch (aliphatic) | Cyclohexyl rings |

| ~1745 | C=O Stretch (strong) | Carbonate |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and assessing its purity. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, producing a unique pattern of fragment ions that serves as a molecular fingerprint.

The mass spectrum of this compound (molecular weight 226.31 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z = 226. medchemexpress.combldpharm.com Common fragmentation pathways for carbonate esters include the loss of an alkoxy or cycloalkoxy group. Therefore, a significant fragment ion would likely be observed corresponding to the loss of a cyclohexoxy radical (•OC₆H₁₁), and another from the loss of a cyclohexyl radical (•C₆H₁₁). Further fragmentation could involve the loss of CO₂ or the elimination of cyclohexene (B86901) from the parent ion or primary fragments.

Gas chromatography coupled with mass spectrometry (GC-MS) is especially effective for purity assessment, as it can separate volatile impurities from the main compound before they enter the mass spectrometer, allowing for their individual identification. nih.gov The dicyclohexyl ester moiety has been shown to be an excellent derivative for the GC-MS analysis of other molecules, indicating good chromatographic properties. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Formula |

|---|---|---|

| 226 | Molecular Ion | [C₁₃H₂₂O₃]⁺ |

| 144 | [M - C₆H₁₀]⁺ | [C₇H₁₂O₃]⁺ |

| 127 | [M - •OC₆H₁₁]⁺ | [C₇H₁₁O₂]⁺ |

| 99 | [Cyclohexoxy]⁺ | [C₆H₁₁O]⁺ |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

This technique would reveal how the two cyclohexyl rings are oriented relative to the central carbonate plane and how the molecules pack together in the crystal lattice. Such information is crucial for understanding intermolecular interactions and their influence on physical properties like melting point and density. While specific XRD structural data for this compound is not widely published, the principles of the technique are broadly applied. For related systems, such as layered double hydroxides intercalated with carbonate, XRD combined with NMR (a technique known as NMR crystallography) has been used to determine the structure and ordering of the carbonate ions within the layers. arxiv.org

Advanced Spectroscopic Techniques for Mechanistic Studies

To probe beyond static structure and delve into the electronic properties and reaction dynamics of this compound, more advanced spectroscopic methods are employed.

Photoelectron spectroscopy provides fundamental insights into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. Imaging photoelectron photoion coincidence (iPEPICO) spectroscopy is a particularly powerful variant that analyzes both the ejected electron and the resulting ion in coincidence.